molecular formula C16H25NO4S2 B2812186 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide CAS No. 874651-98-6

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Cat. No.: B2812186
CAS No.: 874651-98-6
M. Wt: 359.5
InChI Key: ZACKRWGAXCKECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a complex organic compound featuring a tert-butyl group, a methyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide group and the incorporation of the tert-butyl and methyl groups. Common synthetic routes may involve:

    Formation of the Sulfonamide Group: This step often involves the reaction of a sulfonyl chloride with an amine under basic conditions to form the sulfonamide.

    Incorporation of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: Used for precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The tert-butyl and methyl groups may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide: Unique due to its specific structural features.

    tert-Butanesulfinamide: Known for its use in asymmetric synthesis.

    tert-Butylbenzene: A simpler compound with a tert-butyl group attached to a benzene ring.

Properties

IUPAC Name

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S2/c1-15(2,3)13-6-8-14(9-7-13)23(20,21)17(5)16(4)10-11-22(18,19)12-16/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACKRWGAXCKECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.